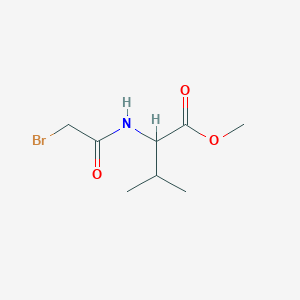
Methyl 2-(2-bromoacetamido)-3-methylbutanoate
描述
属性
分子式 |
C8H14BrNO3 |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
methyl 2-[(2-bromoacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11) |
InChI 键 |
KRFWOCTZRRSBEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)CBr |
产品来源 |
United States |
准备方法
Amide Coupling via Carbodiimide Activation
A widely reported method involves coupling 2-bromoacetic acid with methyl 3-amino-3-methylbutanoate using carbodiimide-based activators. Key steps include:
- Activation of 2-Bromoacetic Acid : 2-Bromoacetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C.
- Coupling Reaction : The activated acid reacts with methyl 3-amino-3-methylbutanoate in the presence of trimethylamine (TEA) as a base. The reaction proceeds at room temperature for 16 hours.
- Workup and Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 4:6).
Key Data :
Halogenation of Preformed Amides
An alternative approach involves brominating a preformed acetamide intermediate:
- Synthesis of Methyl 3-Acetamido-3-Methylbutanoate : React methyl 3-amino-3-methylbutanoate with acetic anhydride in dichloromethane (DCM).
- Bromination : Treat the intermediate with elemental bromine in acetic acid at 10–80°C. Excess bromine (1.2–1.5 eq.) ensures complete substitution.
- Crystallization : The product precipitates upon cooling and is filtered and dried.
Key Data :
Optimization Strategies
Solvent and Catalyst Selection
Temperature and Reaction Time
- Coupling Reactions : 0°C to room temperature, 12–24 hours.
- Brominations : Elevated temperatures (40–80°C) reduce reaction times to 1–8 hours.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Carbodiimide Coupling | 21 | >98 | |
| Direct Bromination | 82–95 | >95 |
Industrial-Scale Considerations
- Cost Efficiency : Bromine and acetic acid are cost-effective reagents, but palladium catalysts increase expenses.
- Safety : Bromine handling requires stringent safety protocols (e.g., fume hoods, PPE).
- Environmental Impact : Solvent recovery systems (e.g., DMF distillation) minimize waste.
Emerging Methodologies
化学反应分析
反应类型
2-溴乙酰氨基-3-甲基丁酸甲酯会发生几种类型的化学反应,包括:
取代反应: 溴乙酰氨基可以参与亲核取代反应,其中溴原子被其他亲核试剂取代。
氧化和还原反应: 该化合物可以发生氧化和还原反应,导致形成不同的氧化态和衍生物。
水解: 酯基可以在酸性或碱性条件下水解,生成相应的羧酸和醇。
常用试剂和条件
亲核试剂: 取代反应中常用的亲核试剂包括胺、硫醇和醇盐。
氧化剂: 氧化剂如高锰酸钾和三氧化铬用于氧化反应。
还原剂: 还原剂如氢化锂铝和硼氢化钠用于还原反应。
水解条件: 通常使用盐酸或氢氧化钠的酸性或碱性条件用于水解反应。
主要生成产物
这些反应生成的主要产物包括取代衍生物、化合物的氧化或还原形式以及水解产物,如羧酸和醇。
科学研究应用
2-溴乙酰氨基-3-甲基丁酸甲酯有几种科学研究应用:
化学: 它被用作有机合成的试剂,特别是在形成复杂分子和中间体方面。
生物学: 研究该化合物潜在的生物活性,包括它对酶和细胞过程的影响。
医药: 正在进行的研究探索它作为药物中间体的潜力及其在药物开发中的作用。
工业: 它被用于生产具有特定性能的专用化学品和材料。
作用机制
2-溴乙酰氨基-3-甲基丁酸甲酯的作用机制涉及它与酶和受体等分子靶标的相互作用。溴乙酰氨基可以与蛋白质上的亲核位点形成共价键,从而导致其活性被抑制或调节。这种相互作用会影响各种生化途径和细胞过程。
相似化合物的比较
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Properties
Key Observations :
- Bromine Reactivity: The bromoacetamido group in the target compound enhances electrophilicity compared to non-halogenated analogs like methyl 2-benzoylamino-3-oxobutanoate (). This facilitates nucleophilic substitution reactions, critical in drug synthesis .
- Ester vs.
- Aromatic vs. Aliphatic Substituents : The aromatic acetamido group in 2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide () may confer distinct pharmacokinetic properties, whereas the target compound’s aliphatic structure likely prioritizes synthetic versatility.
Comparative Insights :
- Reaction Conditions : The target compound’s synthesis would likely require bromoacetylating agents (e.g., bromoacetic acid derivatives) under mild conditions to preserve ester integrity, contrasting with the high-temperature trifluoroethylation in .
- Purification : Reverse-phase chromatography () or silica gel methods () are common for polar esters, whereas hydrochloride salts () are isolated via crystallization.
Physicochemical and Functional Properties
- Stability: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () imparts steric and electronic stability, whereas the bromoacetamido group in the target compound may confer photoreactivity.
- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility than ester analogs, which are more lipophilic.
- Biological Relevance : Aromatic brominated amides () are explored in opioid research, suggesting that the target compound’s bromoacetamido group could be leveraged in bioactive molecule design .
生物活性
Methyl 2-(2-bromoacetamido)-3-methylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article provides an overview of its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₁₃BrN₂O₂
- Molecular Weight : 195.05 g/mol
- CAS Number : 26330-51-8
The compound features a bromoacetamido group which is significant for its biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against HIV. Its structural analogs have shown promising activity against HIV-1 protease, a critical enzyme in the viral replication cycle. The binding affinities of these compounds are noteworthy, with some exhibiting values in the low nanomolar range, indicating strong inhibitory effects against both wild-type and multidrug-resistant variants of HIV-1 .
Inhibition of Tumor Necrosis Factor (TNF)
The compound has also been investigated for its ability to inhibit tumor necrosis factor (TNF), a cytokine involved in systemic inflammation. Elevated levels of TNF are associated with various diseases, including autoimmune disorders and cancer. The inhibition of TNF can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- HIV Protease Inhibition :
- Anti-inflammatory Effects :
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


